![molecular formula C14H21IN2 B13712564 2-[(Diethylamino)methyl-13C]indole Methiodide](/img/structure/B13712564.png)
2-[(Diethylamino)methyl-13C]indole Methiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Diethylamino)methyl-13C]indole Methiodide is a biochemical compound used primarily in proteomics research. It is an indole derivative with a 13C-labeled diethylamino methyl group at the 2-position of the indole ring. This compound is valuable for studying the metabolism, pharmacokinetics, and biodistribution of indole-containing compounds in living systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. Typically, the synthesis would be scaled up from laboratory methods, ensuring the purity and yield are maintained. This might involve optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Diethylamino)methyl-13C]indole Methiodide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an indole oxide, while reduction could produce a dihydroindole derivative .
Applications De Recherche Scientifique
2-[(Diethylamino)methyl-13C]indole Methiodide is used in various scientific research applications, including:
Chemistry: Studying the metabolism and pharmacokinetics of indole-containing compounds.
Biology: Investigating the biodistribution of indole derivatives in living systems.
Medicine: Researching drug-drug interactions, drug metabolism, and drug transport.
Industry: Used as a tracer in biochemical and pharmaceutical research.
Mécanisme D'action
The mechanism of action of 2-[(Diethylamino)methyl-13C]indole Methiodide involves its role as a stable isotope-labeled compound. The 13C label allows researchers to track the compound’s metabolism, pharmacokinetics, and biodistribution in living systems. This compound can interact with various molecular targets and pathways, providing insights into the behavior of indole-containing compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(Diethylamino)methyl]indole: Similar structure but without the 13C label.
2-[(Methylamino)methyl]indole: Similar structure with a methylamino group instead of a diethylamino group.
2-[(Diethylamino)methyl]benzimidazole: Similar structure with a benzimidazole ring instead of an indole ring.
Uniqueness
2-[(Diethylamino)methyl-13C]indole Methiodide is unique due to its 13C label, which makes it particularly useful for studying the metabolism, pharmacokinetics, and biodistribution of indole-containing compounds. This stable isotope labeling provides a distinct advantage in research applications, allowing for precise tracking and analysis .
Propriétés
Formule moléculaire |
C14H21IN2 |
|---|---|
Poids moléculaire |
345.23 g/mol |
Nom IUPAC |
diethyl-(1H-indol-2-yl(113C)methyl)-methylazanium;iodide |
InChI |
InChI=1S/C14H21N2.HI/c1-4-16(3,5-2)11-13-10-12-8-6-7-9-14(12)15-13;/h6-10,15H,4-5,11H2,1-3H3;1H/q+1;/p-1/i11+1; |
Clé InChI |
PMUUOTFJORSRNQ-FODPCKPSSA-M |
SMILES isomérique |
CC[N+](C)(CC)[13CH2]C1=CC2=CC=CC=C2N1.[I-] |
SMILES canonique |
CC[N+](C)(CC)CC1=CC2=CC=CC=C2N1.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![all-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B13712494.png)
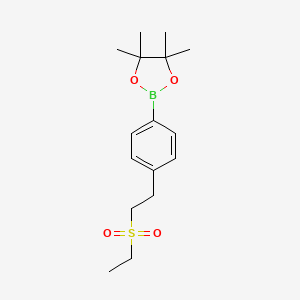
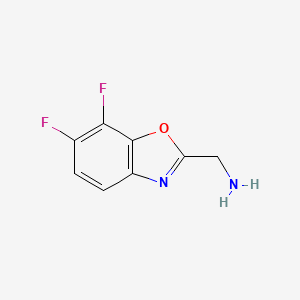
![(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13712501.png)
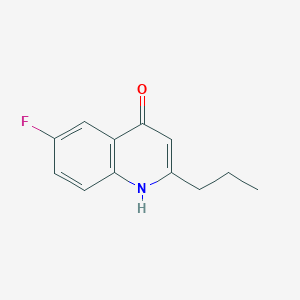
![2-[(2R,4aR,6R,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B13712512.png)


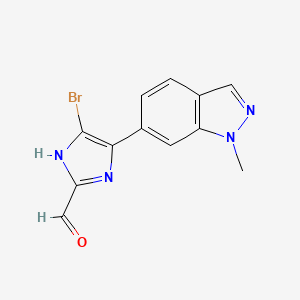
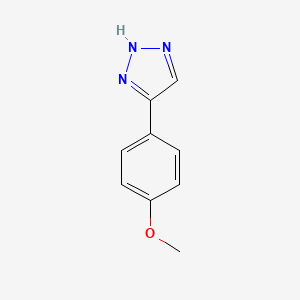
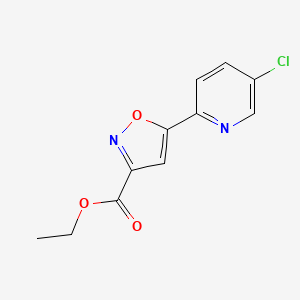
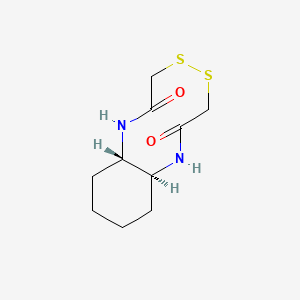
![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2](/img/structure/B13712558.png)
